molecular formula C16H14F3NO3 B5834170 2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5834170
M. Wt: 325.28 g/mol
InChI Key: HEBCWHSQIRIUFQ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C16H14F3NO3. This compound is characterized by the presence of methoxy groups at the 2 and 3 positions of the benzene ring, and a trifluoromethyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide

Uniqueness

2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the methoxy groups and the trifluoromethyl group. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-13-8-4-7-12(14(13)23-2)15(21)20-11-6-3-5-10(9-11)16(17,18)19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBCWHSQIRIUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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